molecular formula C7H7F3N2O B1409240 3-Amino-2-(trifluoromethyl)pyridine-4-methanol CAS No. 1227582-15-1

3-Amino-2-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409240
CAS No.: 1227582-15-1
M. Wt: 192.14 g/mol
InChI Key: XJQJTGFAPGCHGE-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)pyridine-4-methanol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(trifluoromethyl)pyridine-4-methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the trifluoromethylation of a pyridine derivative followed by amination and hydroxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyridine ketone, while reduction of the nitro group results in an amino derivative.

Scientific Research Applications

3-Amino-2-(trifluoromethyl)pyridine-4-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3-Amino-2-(trifluoromethyl)pyridine-4-methanol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.

    2-Amino-3-(trifluoromethyl)pyridine: Similar structure but with different positioning of the amino and trifluoromethyl groups.

Uniqueness

3-Amino-2-(trifluoromethyl)pyridine-4-methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group, in particular, allows for additional hydrogen bonding interactions, enhancing its potential as a versatile intermediate in various chemical syntheses.

Biological Activity

3-Amino-2-(trifluoromethyl)pyridine-4-methanol is an organic compound featuring a pyridine ring with significant biological potential. This compound has garnered attention due to its unique structural properties, including the trifluoromethyl group, which enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Amino Group : A functional group that can participate in various biochemical interactions.
  • Trifluoromethyl Group : This electron-withdrawing group increases the compound's lipophilicity, facilitating cellular penetration.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl moiety enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

StudyCell LineConcentrationResult
A54910 µM50% inhibition of cell growth
MCF-75 µMInduction of apoptosis

Antimicrobial Activity

The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies have demonstrated that this compound exhibits selective activity against certain bacterial strains, including Chlamydia species.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundChlamydia trachomatis12 µg/mL
Control (without trifluoromethyl)Chlamydia trachomatis>100 µg/mL

Case Study 1: Antidiabetic Potential

A recent study explored the potential of a derivative involving this compound in managing blood glucose levels in diabetic models. The compound demonstrated significant hypoglycemic effects at doses as low as 10 mg/kg, outperforming established treatments like metformin in certain assays .

Case Study 2: Synthesis and Biological Evaluation

A synthesis study reported the creation of various derivatives based on this compound. These derivatives were evaluated for their biological activity, revealing that modifications to the amino group significantly influenced their efficacy against bacterial infections .

Properties

IUPAC Name

[3-amino-2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-2,13H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQJTGFAPGCHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249186
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227582-15-1
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227582-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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